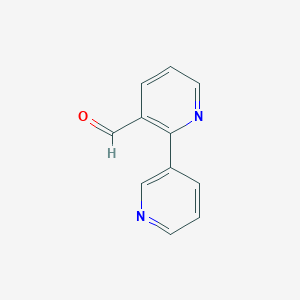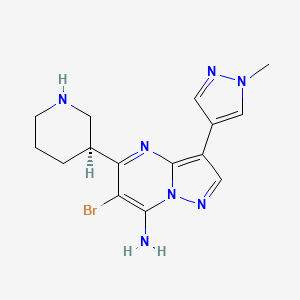
3-Ethylphenyl 4-piperidinyl ether hydrochloride
Vue d'ensemble
Description
“3-Ethylphenyl 4-piperidinyl ether hydrochloride” is a chemical substance with the CAS Number: 1338974-43-8. Its linear formula is C13H20ClNO . It’s also known as EPEH or ethylphenidate and belongs to the family of phenidates.
Molecular Structure Analysis
The InChI code for “3-Ethylphenyl 4-piperidinyl ether hydrochloride” is 1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “3-Ethylphenyl 4-piperidinyl ether hydrochloride” is 241.76 .Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- Research on compounds closely related to "3-Ethylphenyl 4-piperidinyl ether hydrochloride" includes the synthesis of various ether derivatives with potential applications in medicinal chemistry. For instance, the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, which involves hydrogen bonding and C-H…π interactions, showcases the structural versatility and potential for further functional modifications of similar compounds (I. Khan et al., 2013).
Material Science Applications
- In material science, the construction of micro-phase separation structures in anion-exchange membranes (AEMs) based on poly(biphenyl piperidine)s demonstrates the utility of similar chemical frameworks for enhancing ionic conductivity and stability, crucial for fuel cell technology (Xinming Du et al., 2021).
Biomedical Research
- The ether derivatives of 3-piperidinopropan-1-ol have been explored as non-imidazole histamine H3 receptor antagonists, showing moderate to high affinities and potential for treating various central nervous system disorders. This indicates the therapeutic relevance of structurally similar compounds in drug development (D. Łażewska et al., 2006).
Chemical Biology
- A bioorthogonal system utilizing phenylalanine trifluoroborate for selective drug release in live animals, showcasing an innovative approach to controlled drug delivery and the activation of prodrugs, reflects the broader potential of incorporating similar piperidinyl ether structures in complex biological systems (Qinyang Wang et al., 2020).
Advanced Functional Materials
- Research on poly(arylene piperidinium) hydroxide ion exchange membranes emphasizes the structural integrity and performance efficiency of piperidinium-based polymers in alkaline fuel cells, highlighting the significance of such compounds in developing durable and high-performance materials (J. Olsson et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCXJYWXNGBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylphenyl 4-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)








